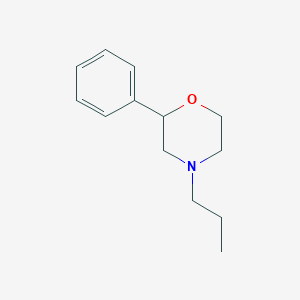

2-Phenyl-4-propyl-tetrahydro-1,4-oxazine

Description

Properties

IUPAC Name |

2-phenyl-4-propylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-8-14-9-10-15-13(11-14)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAMLADJSHKTKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCOC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues of Tetrahydro-1,4-oxazine

Table 1: Key Structural and Functional Comparisons

*Calculated based on morpholine (87.12) + phenyl (77.1) + propyl (43.1) = 207.32 g/mol.

Key Observations :

- The propyl group at C4 may reduce ring strain compared to smaller substituents (e.g., methyl), affecting conformational stability .

- Substitutions like phenyl and propyl could mitigate or alter toxicity profiles by modifying metabolic pathways.

Functional Analogues in Heterocyclic Chemistry

Benzo-1,4-oxathiins and Thiadiazoles

- Benzo-1,4-oxathiins (): Contain sulfur instead of nitrogen, enhancing electron-withdrawing properties and altering reactivity. Used in synthetic intermediates for agrochemicals .

- 1,2,3-Thiadiazoles : Exhibit antimicrobial and antiviral activities. Substitutions (e.g., aryloxy groups) modulate biological efficacy .

1,3,4-Oxadiazole-Morpholine Hybrids

Novel derivatives combining morpholine with 1,3,4-oxadiazole moieties (e.g., 1-{5-[4-(morpholin-4-yl)phenyl]-1,3,4-oxadiazol-3(2H)-yl}ethanone) show anticonvulsant activity in vivo/in vitro, suggesting synergistic effects between heterocycles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes and purification methods for 2-Phenyl-4-propyl-tetrahydro-1,4-oxazine?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using substituted amines and carbonyl precursors. For example, derivatives of 1,4-oxazines can be prepared by reacting aryloxy or heteroaryloxy groups with thiadiazoles in DMF with sodium hydride as a base (see analogous protocols in ). Purification often involves recrystallization from boiling water, as demonstrated for structurally related oxazines in Table II of , which reports ±0.4% analytical accuracy for C, H, and N after recrystallization. Confirmation of purity requires techniques like HPLC or TLC, coupled with spectroscopic validation.

Q. How are structural and electronic properties of this compound characterized experimentally?

- Methodological Answer : Key methods include:

- NMR Spectroscopy : Proton and carbon NMR (e.g., Table IV in ) identify substituent environments and confirm ring conformation.

- X-ray Crystallography : Single-crystal studies (as in ) resolve bond lengths and angles, critical for validating computational models.

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, essential for verifying synthetic intermediates.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Follow general laboratory safety guidelines () and specific precautionary codes (e.g., P201 and P202 in ) :

- Use fume hoods for volatile intermediates.

- Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure.

- Store compounds in labeled, airtight containers away from oxidizers.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

- Dynamic NMR Studies : Probe temperature-dependent shifts to identify equilibrating conformers.

- DFT Calculations : Compare solvent-corrected computational models (e.g., PCM solvent models) with experimental data.

- Cross-Validation : Use X-ray crystallography () as a "ground truth" to benchmark computational results.

Q. What strategies optimize reaction yields when synthesizing derivatives with substituent variations on the oxazine ring?

- Methodological Answer : Yield optimization involves:

- Reagent Selection : Use cesium carbonate in DMF for efficient coupling (as in ).

- Temperature Control : Lower temperatures (e.g., 20°C in ) minimize side reactions.

- Catalytic Screening : Test Pd-based catalysts for cross-coupling reactions, monitoring progress via LC-MS.

Q. How do surface interactions (e.g., adsorption on indoor materials) affect the stability of this compound in environmental studies?

- Methodological Answer : Surface chemistry studies () recommend:

- Microspectroscopic Imaging : Analyze adsorption kinetics on silica or polymer surfaces using AFM or Raman microscopy.

- Oxidant Reactivity Tests : Expose the compound to ozone or NOx under controlled humidity to simulate indoor environments.

Q. What computational approaches are used to predict the biological activity of this compound analogs?

- Methodological Answer :

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from bioassays.

- Docking Simulations : Use AutoDock Vina to predict binding affinities for targets like GPCRs or kinases (see analogous frameworks in ).

Data Analysis and Reporting

Q. How should researchers address variability in analytical data (e.g., melting points, NMR shifts) across synthetic batches?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA to batch data to identify outliers.

- Process Refinement : Standardize recrystallization solvents (e.g., ethanol vs. water in ) and drying times.

- Collaborative Validation : Cross-check results with independent labs using identical reference standards (e.g., ).

Q. What are best practices for documenting synthetic procedures and spectral data in peer-reviewed publications?

- Include detailed experimental sections with solvent volumes, temperatures, and catalyst loadings.

- Deposit raw spectral data (NMR, IR) in open-access repositories like Zenodo.

- Use IUPAC nomenclature and avoid ad-hoc abbreviations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.